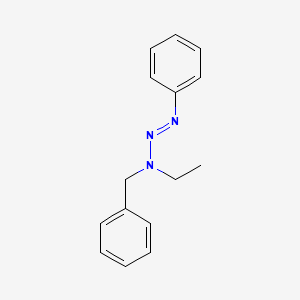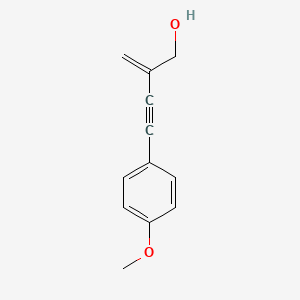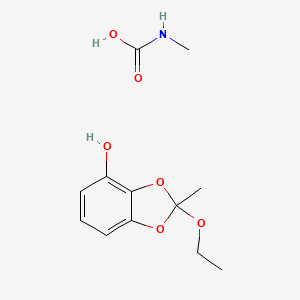![molecular formula C9H10O2 B14602752 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one CAS No. 60244-32-8](/img/structure/B14602752.png)
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one is a heterocyclic organic compound with a unique structure that combines a cyclopentane ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Aplicaciones Científicas De Investigación
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
Número CAS |
60244-32-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
7-methyl-4,5-dihydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-2-3-7-4-5-11-9(10)8(6)7/h2H,3-5H2,1H3 |
Clave InChI |
BIOFUQLEOKVEKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2=C1C(=O)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)





![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

